molecular formula C8H9BrN2O5S B13644979 N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13644979
M. Wt: 325.14 g/mol
InChI Key: CPSAEGWSZQDVRD-UHFFFAOYSA-N
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Description

N-(2-Bromoethoxy)-4-nitrobenzene-1-sulfonamide (CAS 2473828-25-8) is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and material science. This compound features a unique molecular architecture that integrates a sulfonamide group, a nitrobenzene ring, and a reactive 2-bromoethoxy side chain. Its molecular formula is C 8 H 9 BrN 2 O 5 S, with a molecular weight of 325.1365 g/mol . This reagent serves as a critical building block in antibacterial discovery programs. The sulfonamide functional group is a established pharmacophore in antibiotics, known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby blocking folate synthesis . The 4-nitro group on the benzene ring is of significant interest, as nitro-containing molecules are a prominent area of study for developing new bioactive compounds . Research indicates that the nitro group can be essential for potent antibacterial activity, sometimes acting as a prodrug that is enzymatically reduced within bacterial cells to its active amine form . The terminal bromine atom makes it an excellent electrophile for further functionalization, enabling researchers to link the sulfonamide pharmacophore to other molecular scaffolds via nucleophilic substitution reactions . Beyond antimicrobial applications, this compound's structure suggests potential as a synthon in material science. The nitroaromatic component can contribute to the development of advanced materials, such as UV absorbers for protective coatings and polymers . This combination of reactive sites makes this compound a versatile tool for researchers synthesizing novel compounds for biological evaluation and functional materials. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H9BrN2O5S

Molecular Weight

325.14 g/mol

IUPAC Name

N-(2-bromoethoxy)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H9BrN2O5S/c9-5-6-16-10-17(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6H2

InChI Key

CPSAEGWSZQDVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NOCCBr

Origin of Product

United States

Preparation Methods

Detailed Preparation Method

Step Reaction Description Reagents and Conditions Yield (%) Notes
1. Nitration Introduction of nitro group on benzene ring Concentrated nitric acid and sulfuric acid mixture, controlled temperature High (typically >80%) Generates 4-nitrobenzene sulfonyl derivative
2. Sulfonamidation Formation of sulfonamide from sulfonyl chloride intermediate Reaction of sulfonyl chloride with ammonia or sulfonamide reagent, anhydrous conditions Moderate to high Requires dry solvents like dichloromethane
3. Bromoalkylation Alkylation with 2-bromoethanol or 1,2-dibromoethane Potassium carbonate base in polar aprotic solvent (e.g., N,N-dimethylformamide), 40–80°C ~81% (for intermediate) Enables substitution of bromoethoxy group

Example Reaction for Bromoalkylation:

  • Starting from 4-nitrophenol, react with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide at 80°C.
  • Reaction monitored by Thin Layer Chromatography (TLC).
  • Workup involves aqueous quenching, extraction with dichloromethane, washing, drying, and purification by column chromatography.
  • Yield reported at 81% for the intermediate 1-(2-bromoethoxy)-4-nitrobenzene.

Industrial Scale Considerations

  • Industrial synthesis may use continuous flow reactors for bromination, nitration, and sulfonamidation to enhance efficiency.
  • Catalysts and optimized reaction parameters reduce costs and improve reproducibility.
  • Purification methods such as recrystallization and column chromatography are employed to ensure high purity.

Analytical Techniques for Monitoring and Characterization

Analytical Technique Purpose Key Observations
Thin Layer Chromatography (TLC) Monitor reaction progress Disappearance of starting material spots, appearance of product spots
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) Structural confirmation Characteristic chemical shifts: nitro group protons δ 8.2–8.5 ppm; sulfonamide NH δ 5.5–6.0 ppm
Fourier Transform Infrared Spectroscopy (FTIR) Functional group identification Sulfonyl (SO2) stretch ~1350 cm−1; nitro (NO2) stretch ~1520 cm−1
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Accurate mass matching expected molecular formula
X-ray Crystallography Detailed molecular structure Bond lengths (e.g., S–N ~1.63 Å), bond angles, crystal packing

These techniques collectively ensure the identity, purity, and structural integrity of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide.

Influence of Bromoethoxy Substituent on Reactivity

The presence of the bromine atom on the ethoxy chain significantly affects the compound’s reactivity:

  • Acts as a good leaving group, facilitating nucleophilic substitution (SN2) reactions.
  • Enables further derivatization by reaction with nucleophiles such as amines or thiols.
  • Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance reaction rates.
  • The flexibility of the ethoxy chain reduces steric hindrance, promoting efficient substitution.

Kinetic studies monitoring the disappearance of the bromomethylene proton signals in 1H NMR (around δ 3.4–3.6 ppm) provide insight into reaction progress.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Yield Notes
Nitration Concentrated HNO3 / H2SO4 None (acidic media) 0–50°C >80% Introduces nitro group
Sulfonamidation Sulfonyl chloride + NH3 or sulfonamide Anhydrous dichloromethane 40–60°C Moderate to high Forms sulfonamide linkage
Bromoalkylation 1,2-Dibromoethane + K2CO3 N,N-dimethylformamide 80°C ~81% Attaches 2-bromoethoxy substituent

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The bromoethoxy group can facilitate binding to specific molecular sites, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The 4-nitrobenzenesulfonamide moiety is a common scaffold in medicinal chemistry. Key structural analogs differ in their substituents, which significantly influence their physicochemical and biological properties:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Key Functional Attributes
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide C₈H₉BrN₂O₅S 349.19 (calc.) 2-bromoethoxy Bromine as a leaving group; potential alkylation reactivity
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide HCl C₈H₁₂ClN₃O₄S 281.72 2-aminoethyl Polar, water-soluble; amine group for conjugation
N-[4'-(hydroxymethyl)biphenyl]-4-nitrobenzene-1-sulfonamide C₁₉H₁₆N₂O₅S 384.40 Biphenyl hydroxymethyl Enhanced rigidity; hydroxymethyl for hydrogen bonding
N-[2-(cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide C₁₅H₂₃N₃O₄S 341.40 Cycloheptylaminoethyl Lipophilic; potential membrane permeability

Physicochemical Properties

  • Melting Points: The biphenyl derivative in melts at 183–184°C, attributed to increased molecular rigidity . Aminoethyl analogs (e.g., ) are solids but lack reported melting points.
  • Solubility: Bromoethoxy and cycloheptylaminoethyl substituents enhance lipophilicity, whereas aminoethyl and hydroxymethyl groups improve water solubility .

Research Findings and Implications

  • Biological Activity : Sulfonamides with nitro groups (e.g., ) exhibit antibacterial and antitumor activities. The bromoethoxy substituent may enhance cytotoxicity via alkylation .
  • Synthetic Flexibility: Bromoethoxy analogs are intermediates for further functionalization, whereas aminoethyl and cycloheptylamino derivatives are tailored for specific pharmacokinetic profiles .

Biological Activity

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitro group and a sulfonamide moiety, which are known to contribute to its biological properties. The presence of the bromoethoxy group may enhance its solubility and bioavailability.

Antimicrobial Activity

Recent research has demonstrated that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating various sulfonamide derivatives reported the following MIC values for selected compounds:

CompoundTarget BacteriaMIC (mg/mL)
1bStaphylococcus aureus0.014
1dEnterococcus faecalis0.156
1ePseudomonas aeruginosa0.312

These findings indicate that the bromoethoxy derivative shows promising activity against S. aureus and E. faecalis, with lower MIC values suggesting higher potency compared to traditional sulfanilamide .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic potential against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound significantly reduces cell viability in colorectal adenocarcinoma (HT-29) and glioblastoma (LN229) cells at concentrations as low as 5 μg/mL after 24 hours of exposure. The results are summarized in the following table:

Cell LineIC50 (μg/mL)
HT-295
LN2291.6

The compound's ability to induce cytotoxicity in these cell lines highlights its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with tubulin polymerization, which is crucial for mitosis .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate favorable absorption characteristics for this compound:

  • Oral Bioavailability : Estimated at approximately 55%, indicating a significant portion reaches systemic circulation in an active form.
  • Blood-Brain Barrier Penetration : The compound exhibits good permeability across the blood-brain barrier, suggesting potential applications in CNS-related disorders .

Q & A

Q. How can the synthesis of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, nitration, and bromoalkylation. Key considerations include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (40–60°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Characterization : Confirm intermediates via TLC and final product via 1^1H/13^{13}C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy : NMR (1^1H, 13^{13}C, DEPT-135) identifies functional groups (e.g., sulfonamide NH at δ 5.5–6.0 ppm). FTIR confirms sulfonyl (SO2_2 at ~1350 cm1^{-1}) and nitro (NO2_2 at ~1520 cm1^{-1}) groups .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å) and crystal packing. Use SHELX for refinement .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How does the bromoethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Steric Hindrance : The ethoxy chain’s flexibility reduces steric barriers compared to bulkier substituents .
  • Kinetic Studies : Monitor reaction progress via 1^1H NMR (disappearance of Br–CH2_2 signal at δ 3.4–3.6 ppm) .

Advanced Research Questions

Q. What density-functional theory (DFT) methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets accurately model nitro and sulfonamide groups. Becke’s exact-exchange corrections reduce errors in thermochemical predictions (average deviation: 2.4 kcal/mol) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative charge on nitro oxygen) .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate dielectric environments .

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved for this compound?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) synchrotron XRD to reduce thermal motion artifacts .
  • Refinement Strategies : Apply anisotropic displacement parameters and twin refinement in SHELXL for disordered bromoethoxy groups .
  • Validation Tools : Check Rint_{\text{int}} (<5%) and completeness (>98%) via PLATON .

Q. What experimental frameworks are recommended for evaluating structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs (e.g., replace bromoethoxy with morpholine or thiadiazole) and assess potency via enzyme inhibition assays (IC50_{50}) .
  • Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets (e.g., carbonic anhydrase) .
  • In Vivo Models : Test pharmacokinetics in rodents (oral bioavailability, half-life) and monitor pressor responses in primates .

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